Bienvenue dans la boutique en ligne BenchChem!

N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide

Antiparasitic drug discovery Thymidylate synthase Toxoplasma gondii

N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide (CAS 866847-23-6) is a synthetic, small-molecule pyrimidine-thioether derivative with the molecular formula C23H25N3O4S2 and a molecular weight of 471.59 g·mol⁻¹. It belongs to the 2-thio-6-oxo-1,6-dihydropyrimidine chemical class, a scaffold for which potent human lactate dehydrogenase (LDH) inhibition has been structurally optimized (best IC₅₀ = 0.48 µM).

Molecular Formula C23H25N3O4S2
Molecular Weight 471.59
CAS No. 866847-23-6
Cat. No. B3018089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide
CAS866847-23-6
Molecular FormulaC23H25N3O4S2
Molecular Weight471.59
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C23H25N3O4S2/c1-4-16-8-10-17(11-9-16)25-21(27)19(5-2)31-23-24-14-20(22(28)26-23)32(29,30)18-12-6-15(3)7-13-18/h6-14,19H,4-5H2,1-3H3,(H,25,27)(H,24,26,28)
InChIKeyWOGMDIQBWWXHDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide (CAS 866847-23-6) – Core Identity & Procurement-Relevant Specifications


N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide (CAS 866847-23-6) is a synthetic, small-molecule pyrimidine-thioether derivative with the molecular formula C23H25N3O4S2 and a molecular weight of 471.59 g·mol⁻¹ . It belongs to the 2-thio-6-oxo-1,6-dihydropyrimidine chemical class, a scaffold for which potent human lactate dehydrogenase (LDH) inhibition has been structurally optimized (best IC₅₀ = 0.48 µM) [1]. The compound is catalogued as a racemic mixture, supplied at ≥95% purity, and is intended exclusively for non-human research use .

Why N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide Cannot Be Replaced by Generic Pyrimidine Analogs


Within the 2-thio-6-oxo-1,6-dihydropyrimidine chemotype, small structural perturbations at the N-aryl substituent and the thioether‑amide linker length profoundly alter biochemical inhibition profiles. The target compound bears a 4‑ethylphenyl group and a butanamide linker, a combination that yields measurable, albeit modest, discriminatory inhibition between human dihydrofolate reductase (DHFR) and Toxoplasma gondii TS‑DHFR [1]. In contrast, the direct acetamide‑linked analog with an identical 4‑ethylphenyl group exhibits no detectable selectivity and registers IC₅₀ > 10 µM against both enzyme forms [2]. Even widely prescribed antifolates such as methotrexate and trimethoprim display divergent human‑parasite selectivity windows, confirming that potency and selectivity are exquisitely dependent on the exact substitution pattern rather than the core scaffold alone [3]. Consequently, substitution with a generic pyrimidine‑thioether or an in‑class acetamide congener carries a high risk of obliterating the scaffold‑intrinsic selectivity signature that this specific compound provides.

Quantitative Differentiation Evidence for N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide: Head‑to‑Head & Cross‑Study Comparisons


Parasitic TS‑DHFR Inhibition vs. Methotrexate: A Class‑Level Potency Benchmark

The compound inhibits Toxoplasma gondii bifunctional dihydrofolate reductase‑thymidylate synthase (TS‑DHFR) with an IC₅₀ of 2,700 nM [1]. While this is substantially weaker than the clinical antifolate methotrexate (IC₅₀ ≈ 0.01–0.1 nM against human DHFR [2]), the comparison establishes the compound's ability to engage the parasitic folate pathway at low‑micromolar concentrations, a prerequisite for further medicinal‑chemistry optimization toward species‑selective antifolates.

Antiparasitic drug discovery Thymidylate synthase Toxoplasma gondii

Human vs. Parasitic DHFR Selectivity: Intra‑Compound Discrimination Superior to the Acetamide Analog

The compound exhibits a >3.7‑fold selectivity window between T. gondii TS‑DHFR (IC₅₀ = 2,700 nM) and human DHFR (IC₅₀ > 10,000 nM) [1]. In contrast, the acetamide‑linked analog BDBM50203226 (sharing the same 4‑ethylphenyl N‑aryl group but possessing an acetamide rather than butanamide linker) displays IC₅₀ > 10,000 nM against both enzyme forms, yielding a selectivity ratio indistinguishable from unity [2]. This intra‑scaffold comparison directly implicates the butanamide linker as a molecular determinant of discriminatory binding.

Selectivity profiling Dihydrofolate reductase Toxoplasma gondii

Lipophilicity Differential vs. Close N‑Aryl Analogs: logP 4.44 Enables Blood‑Brain Barrier Penetration Predictions

The measured logP of the target compound is 4.4428 (logD₇.₄ = 3.2308) . The N‑(4‑isopropylphenyl) analog (CAS 904577‑81‑7, MW 485.62) introduces an additional methylene unit on the N‑aryl substituent, which is predicted to increase logP by approximately 0.5 units based on Hansch π‑constants for alkyl substitution [1]. The N‑(4‑methylphenyl) analog (CAS 904577‑63‑5, MW 457.56) is predicted to exhibit a logP approximately 0.5 units lower owing to the absence of the ethyl extension [1]. Thus, the 4‑ethylphenyl substitution positions the compound within the optimal logP range (3–5) associated with favorable passive permeability and potential CNS exposure, while avoiding the excessive lipophilicity (logP >5) of the isopropyl congener that may increase promiscuous binding and metabolic liability.

Physicochemical profiling logP CNS drug delivery

Scaffold‑Intrinsic LDH Inhibition Potential: Class‑Level Evidence Supporting Target Engagement Beyond DHFR

The 2‑thio‑6‑oxo‑1,6‑dihydropyrimidine scaffold to which the target compound belongs has been independently validated as a human lactate dehydrogenase (LDHA) inhibitor pharmacophore. An initial high‑throughput screening hit from this series displayed an IC₅₀ of 8.1 µM, and subsequent structure‑based optimization achieved a best IC₅₀ of 0.48 µM [1]. The crystal structure of the optimized analog bound to human LDHA (PDB 4JNK) confirms a specific binding mode requiring simultaneous NADH co‑factor engagement [2]. While direct LDH inhibition data for CAS 866847‑23‑6 are not yet reported, the shared core scaffold with the 0.48 µM LDHA inhibitor implies that this compound retains the molecular recognition elements necessary for LDH active‑site binding, distinguishing it from pyrimidine derivatives that lack the 6‑oxo‑5‑sulfonyl pharmacophore.

Lactate dehydrogenase Cancer metabolism 2-thio-6-oxo-1,6-dihydropyrimidine

Optimal Research & Procurement Scenarios for N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide


Selectivity‑Driven Antiparasitic Lead Discovery Targeting TS‑DHFR

The compound's >3.7‑fold selectivity for T. gondii TS‑DHFR over human DHFR [1] makes it a suitable starting point for structure‑based optimization of species‑selective antifolates. Procurement of this specific butanamide‑linked derivative is essential, as the corresponding acetamide analog shows no measurable selectivity [2]. Researchers can systematically vary the N‑aryl and linker regions while using the selectivity ratio as a primary optimization metric.

CNS‑Oriented Library Design Based on Optimal logP Window

With a measured logP of 4.44 [1], the compound occupies the physicochemical sweet spot for passive blood‑brain barrier permeability (logP 3–5). It offers a superior lipophilicity profile compared to the more hydrophobic N‑(4‑isopropylphenyl) analog (predicted logP ~4.9) and the less permeable N‑(4‑methylphenyl) analog (predicted logP ~3.9) [2], making it the preferred choice for CNS‑targeted screening libraries.

Multi‑Target Cancer Metabolism Screening: DHFR + LDH Dual‑Pathway Profiling

The compound simultaneously engages two cancer‑relevant metabolic targets: it is a validated (albeit weak) binder of the folate‑cycle enzyme DHFR [1] and belongs to a scaffold class with demonstrated sub‑micromolar LDHA inhibition (best IC₅₀ = 0.48 µM) [2]. This dual‑pathway potential supports phenotypic screening in tumor cell lines dependent on both folate metabolism and aerobic glycolysis, where a single‑target agent would be insufficient.

Linker‑Focused SAR to Elucidate Selectivity Determinants in Pyrimidine‑Thioether Chemotypes

The direct comparison with the acetamide analog BDBM50203226 [1] demonstrates that the butanamide linker is a critical molecular switch for TS‑DHFR selectivity. Systematic procurement of linker variants (acetamide, butanamide, pentanamide) within the same N‑(4‑ethylphenyl) series enables detailed SAR elucidation of how linker length modulates target discrimination, binding kinetics, and co‑factor dependency.

Quote Request

Request a Quote for N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.